N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide
Description
This compound features a 1,3,4-oxadiazole core substituted with a thioether-linked 2-(thiazol-2-ylamino)acetamide group and a thiophene-2-carboxamide moiety. The 1,3,4-oxadiazole scaffold is known for metabolic stability and bioactivity, while the thiazole and thiophene groups enhance interactions with biological targets, such as enzymes or receptors involved in microbial or cancer pathways .
Properties
IUPAC Name |
N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3S3/c19-9(16-12-14-3-5-23-12)7-24-13-18-17-10(21-13)6-15-11(20)8-2-1-4-22-8/h1-5H,6-7H2,(H,15,20)(H,14,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXBBEDLPGKDOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=NC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by reacting thioamides with α-haloketones under basic conditions.
Formation of the Oxadiazole Ring: This involves the cyclization of hydrazides with carbon disulfide in the presence of a base.
Coupling Reactions: The thiazole and oxadiazole intermediates are then coupled using appropriate linkers and reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiol (-S-) and thioether (-S-) groups in the structure enable nucleophilic substitution under controlled conditions.
Key observations :
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Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form alkylated derivatives via S-alkylation.
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Thiazole nitrogen undergoes substitution with electrophiles like chloroacetyl chloride in ethanol, yielding acylated intermediates .
Table 1: Nucleophilic substitution outcomes
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Methyl iodide | DMF, 60°C, 6h | S-methylated oxadiazole derivative | 78 | |
| Chloroacetyl chloride | Ethanol, reflux, 4h | N-acetyl-thiazole intermediate | 65 |
Cycloaddition and Ring-Opening Reactions
The 1,3,4-oxadiazole ring participates in [4+2] cycloadditions and ring-opening reactions under acidic or basic conditions.
Key findings :
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Reacts with maleic anhydride in toluene at 110°C to form fused bicyclic adducts via Diels-Alder mechanisms .
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Acid hydrolysis (HCl, 80°C) cleaves the oxadiazole ring to generate thiosemicarbazide derivatives .
Table 2: Cycloaddition parameters
| Reactant | Catalyst | Product Structure | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Maleic anhydride | None | Fused oxadiazole-maleate adduct | 8h | 62 |
| Acetylene dicarboxylate | CuI | Thiazole-incorporated macrocycle | 12h | 55 |
Oxidation and Reduction Pathways
The thiophene and thiazole moieties undergo redox transformations:
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Oxidation : Treatment with H₂O₂ in acetic acid oxidizes the thiophene sulfur to a sulfoxide group .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a diamine derivative .
Mechanistic insights :
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Sulfoxide formation confirmed via IR spectroscopy (S=O stretch at 1040 cm⁻¹).
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Reduction intermediates characterized by NMR (disappearance of oxadiazole C=N peaks) .
Hydrolysis and Degradation
Controlled hydrolysis reveals stability under physiological conditions:
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Acidic hydrolysis (0.1M HCl, 37°C): Degrades the oxadiazole ring within 24h, forming carboxylic acid derivatives .
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Alkaline hydrolysis (0.1M NaOH): Cleaves the thioether linkage, releasing thiophene-2-carboxamide.
Degradation kinetics :
| Condition | Half-life (h) | Major Degradant |
|---|---|---|
| pH 1.2 | 12 | Thiazole-2-amine sulfonic acid |
| pH 7.4 | 48 | Intact compound |
Biological Interaction-Driven Reactions
The compound reacts with biological targets via covalent and non-covalent interactions:
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Covalent binding : Thiol groups in proteins (e.g., glutathione) form disulfide bonds with the thioether moiety, confirmed via LC-MS .
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Enzyme inhibition : Irreversibly inhibits COX-II through H-bonding with Asp125 and ionic interactions with Ala86 residues .
Table 3: Interaction profiles
| Target | Interaction Type | Affinity (IC₅₀) | Source |
|---|---|---|---|
| Tubulin | Non-covalent | 8.88 µM | |
| EGFR kinase | Covalent | 4.27 µg/mL |
Metal Complexation
The thiazole nitrogen and carbonyl oxygen act as ligands for transition metals:
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Forms stable complexes with Cu(II) and Zn(II) in ethanol/water mixtures.
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Cu(II) complex exhibits enhanced anticancer activity (IC₅₀ = 4.5 µM vs. HepG2 cells) .
Characterization data :
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Cu(II) complex: ESR g⊥ = 2.08, g∥ = 2.24.
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Zn(II) complex: FTIR shift of C=O stretch from 1680 → 1645 cm⁻¹.
Scientific Research Applications
N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole and oxadiazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of key biological processes, such as cell division or protein synthesis, which is why the compound is of interest in cancer research.
Comparison with Similar Compounds
Key Structural Features and Modifications
The compound’s analogs vary in substituents on the oxadiazole/thiadiazole core and adjacent functional groups. Key comparisons include:
Bioactivity Comparison
- Antifungal Activity : LMM5 and LMM11 (1,3,4-oxadiazoles with sulfamoyl groups) showed moderate activity against Candida albicans (MIC = 32–64 µg/mL), comparable to fluconazole .
- Antimicrobial Activity: Compound 52 (1,3,4-thiadiazole-triazole hybrid) exhibited broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Pseudomonas aeruginosa (MIC = 16 µg/mL) .
- Anticancer Activity : Thiadiazole derivatives with 3,4,5-trimethoxyphenyl groups (e.g., compound 8e) showed 55.71% inhibition of PC3 prostate cancer cells at 5 µM .
Structure-Activity Relationship (SAR) Insights
- Oxadiazole vs. Thiadiazole Cores : Thiadiazole derivatives (e.g., compound 52) often show stronger antimicrobial activity, likely due to enhanced electrophilicity from sulfur . Oxadiazoles (e.g., LMM5) are prioritized for metabolic stability in antifungal applications .
- Substituent Effects: Thiazole/Thiophene Moieties: The thiazol-2-ylamino group in the target compound may improve target binding via hydrogen bonding, as seen in similar scaffolds . Thiophene-2-carboxamide enhances lipophilicity, aiding membrane penetration . Cyclopentyl vs.
Biological Activity
N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 383.48 g/mol. The structural features include a thiophene ring and thiazole moieties, which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that compounds with thiophene and thiazole derivatives exhibit a range of biological activities:
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Anticancer Activity :
- A study highlighted the synthesis of thiophene carboxamide derivatives as biomimetics of the anticancer drug Combretastatin A-4 (CA-4). Compounds similar in structure showed significant activity against Hep3B cancer cell lines, with IC50 values indicating their potency (e.g., 5.46 µM for compound 2b) .
- Another investigation into thiazole-containing compounds revealed that specific structural modifications enhanced their cytotoxic effects against various cancer cell lines, emphasizing the importance of the thiazole and thiadiazole rings in mediating these effects .
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Antimicrobial Activity :
- Compounds containing thiophene and thiazole moieties have demonstrated antimicrobial properties against various pathogens. For instance, derivatives were tested for their Minimum Inhibitory Concentration (MIC) values, showing significant activity against bacterial strains such as Staphylococcus aureus .
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Mechanism of Action :
- The anticancer mechanism often involves the induction of apoptosis through caspase activation and disruption of mitochondrial function. For example, certain thiophene carboxamide derivatives triggered apoptotic pathways in leukemia cells by activating caspases 3 and 9 .
- The interaction patterns of these compounds with tubulin are also noteworthy, as they may inhibit cancer cell proliferation by disrupting microtubule dynamics .
Case Study 1: Anticancer Activity
In a comparative study on the anticancer potential of synthesized thiophene derivatives, compounds 2b and 2e exhibited promising results against Hep3B cells with IC50 values of 5.46 µM and 12.58 µM respectively. These compounds were shown to alter spheroid formation in cancer cells significantly .
Case Study 2: Antimicrobial Efficacy
A series of thiazole-thiophene derivatives were evaluated for their antimicrobial activity, revealing MIC values as low as 0.22 µg/mL against resistant bacterial strains. The study concluded that structural modifications significantly impacted their efficacy .
Structure-Activity Relationship (SAR)
The presence of specific functional groups within the molecule plays a crucial role in determining its biological activity:
Q & A
Q. What are the key steps and challenges in synthesizing N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide?
The synthesis involves multi-step reactions, including:
- Thiadiazole/Oxadiazole Ring Formation : Cyclization of thiosemicarbazide derivatives with carbon disulfide or nitrile oxides under basic conditions .
- Coupling Reactions : Introducing thiophene and acetamide moieties via nucleophilic substitution or condensation, requiring precise control of solvents (e.g., dry acetone) and catalysts (e.g., K₂CO₃) .
- Purification : Recrystallization from ethanol or DMF/H₂O mixtures to achieve >95% purity .
Challenges: Low yields due to side reactions (e.g., sulfoxide formation) and sensitivity to moisture. Optimizing reaction time (1–3 hours) and temperature (reflux conditions) is critical .
Q. How is the molecular structure of this compound validated?
- Spectroscopy :
- ¹H/¹³C NMR : Confirms proton environments (e.g., thiophene CH at δ 6.8–7.2 ppm) and carbon backbone .
- IR : Identifies key functional groups (C=O at ~1650 cm⁻¹, C-S-C at ~650 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., M⁺ peaks at m/z 536.64) .
- X-ray Diffraction : Resolves crystal packing and bond angles, particularly for thiadiazole rings .
Q. What in vitro assays are used to evaluate its biological activity?
- Enzyme Inhibition : Dose-dependent assays against targets like carbonic anhydrase IX (IC₅₀ determination via fluorometric methods) .
- Antimicrobial Activity : Broth microdilution (MIC values against S. aureus or E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to doxorubicin .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Thiadiazole Core : Substituting sulfur with oxygen (oxadiazole) reduces metabolic stability but increases solubility .
- Thiophene Modifications : Adding electron-withdrawing groups (e.g., -CF₃) enhances enzyme binding affinity by 2–3 fold .
- Acetamide Linker : Replacing with sulfonamide improves bioavailability (logP reduction from 3.2 to 2.5) .
Example: Analogues with 4-methoxyphenyl substituents show 40% higher anticancer activity than parent compound .
Q. How do stability and degradation profiles impact formulation?
- Thermal Degradation : TGA/DSC reveals decomposition above 180°C, necessitating storage at 2–8°C .
- Hydrolytic Stability : HPLC monitoring shows <10% degradation in PBS (pH 7.4) after 24 hours but rapid breakdown in acidic conditions (pH 2.0) .
- Photostability : UV light exposure causes sulfoxide formation, requiring amber vials for storage .
Q. What computational strategies predict binding modes with biological targets?
- Molecular Docking (AutoDock Vina) : Simulates interactions with carbonic anhydrase IX (Glide score: −9.2 kcal/mol) .
- MD Simulations : Confirms stable hydrogen bonding between the thiazole NH and Thr199 (RMSD < 2.0 Å over 100 ns) .
- QSAR Models : Correlate logP values (<3.0) with improved blood-brain barrier penetration .
Q. How to resolve contradictions in reported bioactivity data?
- Case Study : Discrepancies in antimicrobial activity (MIC = 8–32 µg/mL) arise from:
- Strain Variability : S. aureus ATCC 25923 vs. clinical isolates .
- Assay Conditions : Cation-adjusted Mueller-Hinton broth vs. nutrient agar .
- Mitigation : Standardize protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Purity Issues : Column chromatography replaces recrystallization for >99% purity, but increases cost .
- Solvent Selection : Replacing DMF with ethanol/water mixtures improves safety but reduces yield by 15% .
- Catalyst Recycling : Reusing K₂CO₃ requires rigorous drying to prevent hydrolysis .
Q. Can this compound synergize with existing therapies?
- Cancer Therapy : Combined with cisplatin, it reduces IC₅₀ by 50% in A549 cells via dual inhibition of carbonic anhydrase and DNA repair pathways .
- Antimicrobials : Synergy with β-lactams (FIC index = 0.5) by disrupting bacterial membrane integrity .
Q. What regulatory considerations apply to preclinical development?
- Toxicity Profiling : Acute toxicity (LD₅₀ > 500 mg/kg in mice) and genotoxicity (Ames test negative) are prerequisites for IND submission .
- PK/PD Studies : Oral bioavailability of 22% (Cₘₐₓ = 1.2 µg/mL at 2 hours) necessitates prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
